molecular formula C13H28Cl2N2 B1424515 N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride CAS No. 1219960-61-8

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride

Cat. No.: B1424515
CAS No.: 1219960-61-8
M. Wt: 283.3 g/mol
InChI Key: NPZLBKYNIGOEJM-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for tertiary amines containing both cyclic and heterocyclic substituents. Based on analysis of related compounds in the chemical literature, the formal International Union of Pure and Applied Chemistry name would be N-methyl-N-[(piperidin-2-yl)methyl]cyclohexanamine dihydrochloride, reflecting the priority given to the cyclohexanamine backbone with appropriate designation of the N-substituents. The nomenclature system accounts for the presence of two distinct nitrogen-containing ring systems: the six-membered piperidine ring containing one nitrogen atom and the cyclohexane ring bearing the primary amine functionality that has been subsequently alkylated.

While a specific Chemical Abstracts Service registry number for this compound was not identified in the current literature search, closely related analogs provide nomenclatural guidance. The structurally similar compound N-methyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride carries the Chemical Abstracts Service number 1220017-90-2, differing only in the presence of an ethyl bridge rather than a methyl bridge between the piperidine and nitrogen centers. Another related compound, N-methyl-1-(piperidin-2-yl)methanamine, bears the Chemical Abstracts Service number 27643-19-2, though it lacks the cyclohexyl substituent present in the target compound. The systematic approach to Chemical Abstracts Service numbering suggests that the target compound would receive a unique identifier reflecting its specific substitution pattern and salt form.

The nomenclature complexity arises from the need to distinguish between positional isomers and to clearly identify the attachment points of the various substituents on both the cyclohexane and piperidine rings. The designation "piperidin-2-ylmethyl" specifically indicates attachment at the 2-position of the piperidine ring through a methyl bridge, distinguishing it from potential isomers involving attachment at the 3- or 4-positions of the piperidine ring. The dihydrochloride designation indicates the formation of a salt through protonation of both nitrogen atoms in the molecule, typically occurring under acidic conditions during synthesis or purification processes.

Molecular Formula and Weight Analysis

The molecular formula for this compound can be determined through systematic analysis of its structural components. The base compound contains fourteen carbon atoms, twenty-eight hydrogen atoms, and two nitrogen atoms, giving a molecular formula of C₁₄H₂₈N₂ for the free base form. Upon formation of the dihydrochloride salt, two hydrogen chloride molecules are incorporated, resulting in the final molecular formula of C₁₄H₃₀Cl₂N₂ for the salt form. This analysis is consistent with related compounds found in the chemical literature, where similar structural motifs demonstrate comparable molecular compositions.

The molecular weight calculations reveal important physicochemical characteristics of the compound. The free base form exhibits a molecular weight of approximately 224.39 grams per mole, while the dihydrochloride salt form increases this value to approximately 297.31 grams per mole due to the addition of the two hydrochloride moieties. This significant increase in molecular weight upon salt formation reflects the substantial contribution of the chloride ions and additional hydrogen atoms to the overall molecular mass. The following table summarizes the molecular weight analysis:

Form Molecular Formula Molecular Weight (g/mol) Additional Mass from Salt Formation
Free Base C₁₄H₂₈N₂ 224.39 -
Dihydrochloride Salt C₁₄H₃₀Cl₂N₂ 297.31 72.92

The molecular weight difference between the free base and salt forms has practical implications for pharmaceutical formulation and chemical synthesis. The dihydrochloride salt typically exhibits enhanced water solubility compared to the free base, making it more suitable for applications requiring aqueous compatibility. Additionally, the salt form often demonstrates improved crystalline stability and handling characteristics, which are important considerations for commercial production and storage. The molecular weight analysis also provides essential information for stoichiometric calculations in synthetic procedures and analytical method development.

Comparative analysis with structurally related compounds provides additional context for understanding the molecular weight characteristics. For instance, N-methyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride, which contains an additional carbon atom in the bridge connecting the piperidine and nitrogen centers, exhibits a molecular weight of 297.31 grams per mole for the dihydrochloride salt form. This comparison illustrates how minor structural modifications can impact the overall molecular weight and, consequently, the physicochemical properties of the compound.

Structural Relationship to Piperidine-Alkylamine Derivatives

This compound belongs to a well-defined class of piperidine-alkylamine derivatives that have received considerable attention in medicinal chemistry and pharmaceutical research. This structural classification is based on the presence of both a piperidine ring system and an alkylated amine functionality, creating a bifunctional molecule with potential for diverse biological interactions. The compound shares structural features with numerous related derivatives that have been synthesized and characterized for various research applications.

The piperidine ring system serves as a fundamental structural motif in many bioactive compounds, contributing to molecular rigidity and providing specific spatial arrangements of functional groups. In the target compound, the piperidine ring is connected through its 2-position to a methyl bridge, which subsequently links to a tertiary nitrogen atom bearing both methyl and cyclohexyl substituents. This arrangement creates a unique three-dimensional structure that distinguishes it from other members of the piperidine-alkylamine family. Related compounds in the literature demonstrate various substitution patterns and bridge lengths, each contributing to distinct physicochemical and potentially biological properties.

Structural analysis reveals several key relationships within the piperidine-alkylamine derivative family. Compounds such as N-methyl-N-(piperidin-2-ylmethyl)cyclopentanamine represent close analogs where the cyclohexyl group is replaced with a cyclopentyl moiety, resulting in different ring strain and conformational preferences. Similarly, N-(piperidin-2-ylmethyl)cyclopropanamine demonstrates how the central nitrogen methylation and cyclohexyl substitution contribute to the overall molecular architecture. The following table illustrates structural relationships among selected piperidine-alkylamine derivatives:

Compound Piperidine Position Bridge Length Cyclic Substituent Molecular Formula
Target Compound 2-position Methyl Cyclohexyl C₁₄H₂₈N₂
Related Analog 1 2-position Ethyl Cyclohexyl C₁₄H₂₈N₂
Related Analog 2 2-position Methyl Cyclopentyl C₁₂H₂₄N₂
Related Analog 3 2-position Methyl Cyclopropyl C₉H₁₈N₂

The structural diversity within this compound class extends to variations in the substitution patterns on both the piperidine ring and the alkylamine component. Some derivatives feature additional methyl groups on the piperidine ring, while others incorporate different alkyl or cycloalkyl substituents on the nitrogen atom. These modifications can significantly impact molecular properties such as lipophilicity, conformational flexibility, and potential binding interactions with biological targets. For example, compounds like N-(cyclohexylmethyl)-N-methyl-2-piperidin-4-ylethanamine demonstrate how repositioning the connection point from the 2-position to the 4-position of the piperidine ring creates distinct structural analogs with potentially different activity profiles.

The dihydrochloride salt formation represents another important aspect of the structural relationships within this compound family. Many piperidine-alkylamine derivatives are prepared as hydrochloride salts to enhance their stability, solubility, and handling characteristics. The presence of two basic nitrogen centers in these molecules allows for the formation of dihydrochloride salts, which typically exhibit improved pharmaceutical properties compared to the corresponding free bases. This salt formation strategy is commonly employed across the entire class of piperidine-alkylamine derivatives, representing a standard approach for optimizing the physicochemical properties of these compounds for research and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZLBKYNIGOEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent such as sodium borohydride to form n-(2-piperidinylmethyl)cyclohexanamine.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield n-Methyl-n-(2-piperidinylmethyl)cyclohexanamine.

    Formation of the Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is primarily investigated for its potential therapeutic effects:

  • Orexin Receptor Agonism : Studies suggest that this compound acts as an orexin type 2 receptor agonist, which could have implications for treating obesity and sleep disorders. Orexin receptors are involved in regulating appetite and energy metabolism.
  • Neuroprotective Effects : Research indicates that similar compounds exhibit neuroprotective properties, suggesting potential applications in managing neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to influence neurogenesis has been documented in various studies.
  • Cancer Research : The compound has also shown promise in inhibiting c-Met kinase, which is implicated in cancer progression. This suggests potential applications in targeted cancer therapies.

The biological activity of this compound is characterized by its interaction with various neurotransmitter receptors:

  • Mechanism of Action : The compound modulates neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This interaction can lead to alterations in cellular signaling and physiological responses .

Case Studies

  • Neurogenic Studies : A study investigated the compound's ability to promote neurogenesis, revealing significant neuroprotective effects that could be leveraged for treating neurodegenerative diseases.
  • c-Met Inhibition : Another study focused on the compound's inhibitory effects on c-Met kinase, demonstrating potent activity that could inform cancer therapies targeting c-Met-driven pathways.
  • Anti-inflammatory Activity : The compound exhibited potential anti-inflammatory effects by inhibiting nitric oxide production in macrophages, indicating possible use in inflammatory disease management .

Industrial Applications

In addition to its pharmaceutical significance, this compound finds utility in industrial chemistry:

  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to be used as a reference standard in analytical chemistry for identifying similar compounds.
  • Material Science : The compound is explored for applications in developing new materials and catalysts due to its unique chemical properties and reactivity .

Comparison with Related Compounds

The following table summarizes the structural differences and potential applications of compounds related to this compound:

Compound NameStructureUnique Features
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochlorideC12H24Cl2NEthyl group instead of methyl; altered receptor affinity.
N-benzyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochlorideC17H26Cl2NBenzyl group increases lipophilicity; potential CNS effects.
N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochlorideC12H22Cl2NPyrrolidine ring changes sterics; may affect binding properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Cyclohexanamine Derivatives

  • This compound vs. Cyclohexanamine :
    The addition of a piperidin-2-ylmethyl group and methyl substitution in the target compound likely enhances lipophilicity and steric bulk compared to unsubstituted cyclohexanamine. This modification may reduce volatility (critical for nematicidal applications seen in cyclohexanamine ) but improve bioavailability for pharmaceutical use.

Piperidine/Pyrrolidine Hybrids

  • Piperidin-2-ylmethyl (target compound) vs. Piperidin-1-ylmethyl (CAS 859833-23-1 ): The position of the piperidine nitrogen (2-yl vs. 1-yl) alters electronic and spatial properties.

Dihydrochloride Salts

All dihydrochloride salts in the comparison (target compound, CAS 859833-23-1, CAS 2639445-96-6) share improved aqueous solubility and crystallinity, facilitating formulation in drug development .

Research and Application Gaps

  • Nematicidal Activity : While cyclohexanamine exhibits potent nematicidal effects , the target compound’s bioactivity remains unexplored in the provided evidence.
  • Regulatory Status : 4,4'-Methylenebis(cyclohexylamine) has well-documented industrial applications and isomer-specific risks , but analogous data for the target compound are lacking.

Biological Activity

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is a compound of significant interest in pharmacological research, particularly due to its potential interactions with neurotransmitter receptors and its implications in treating neurological disorders. This article comprehensively explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through a series of reactions involving cyclohexanone and piperidine, followed by methylation and formation of the dihydrochloride salt. The synthesis steps are as follows:

  • Formation of Intermediate : Cyclohexanone reacts with piperidine in the presence of a reducing agent (e.g., sodium borohydride) to yield n-(2-piperidinylmethyl)cyclohexanamine.
  • Methylation : The intermediate undergoes methylation using methyl iodide in the presence of a base (e.g., potassium carbonate).
  • Salt Formation : The free base is treated with hydrochloric acid to produce the dihydrochloride salt, enhancing its solubility and stability for biological assays.

This compound primarily interacts with various neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic pathways. Its mechanism involves:

  • Receptor Binding : The compound acts as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Biochemical Pathway Influence : By binding to these receptors, it can alter physiological responses, potentially leading to therapeutic effects in conditions such as depression or anxiety.

Neuropharmacological Studies

Recent studies have highlighted the compound's potential neuroprotective properties. For instance, it has been evaluated in vitro for its ability to promote neurogenesis and repair brain damage. In one study, it was shown to enhance neuronal survival under oxidative stress conditions .

Table 1: Comparative Biological Activity Data

Study ReferenceBiological ActivityIC50 ValuesNotes
c-Met Kinase Inhibition8.6 nMSignificant activity against MKN45 cell proliferation
Anti-inflammatory EffectsNot specifiedReduced LPS-induced NO secretion in RAW264.7 macrophages
Neurogenesis PromotionNot specifiedEnhanced neuronal survival under stress conditions

Case Studies

  • Neurogenic Studies : A study investigated the compound's ability to repair brain damage through neurogenesis assays. Results indicated significant neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .
  • c-Met Inhibition : Another study focused on the compound's inhibitory effects on c-Met kinase, revealing potent activity that could be leveraged for cancer therapies targeting c-Met-driven pathways .
  • Anti-inflammatory Activity : The compound demonstrated potential anti-inflammatory effects by inhibiting nitric oxide production in macrophages, indicating its possible use in inflammatory disease management .

Applications in Research

This compound has diverse applications across various fields:

  • Pharmaceutical Research : Investigated for therapeutic potential in neurological disorders.
  • Chemical Biology : Used as a tool to study receptor-ligand interactions due to its structural similarities with neurotransmitters.
  • Material Science : Explored for applications in developing new materials and catalysts.

Q & A

Q. Basic

  • HPLC-UV/ELSD : Use a C18 column (acetonitrile/0.1% TFA buffer) to quantify impurities; validate against reference standards (e.g., EP/Ph. Eur. guidelines) .
  • Thermogravimetric analysis (TGA) : Determine hygroscopicity and thermal stability (heating rate: 10°C/min under N₂) .
  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-MS to identify degradation products .

Q. Advanced

  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (error < 2 ppm) and fragment ions to distinguish isobaric impurities .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement (space group analysis, R-factor < 5%) .

How can conformational studies inform the pharmacological activity of this compound?

Q. Advanced

  • Molecular docking : Screen against target receptors (e.g., κ-opioid receptors) using AutoDock Vina. Compare binding poses of low-energy conformers (derived from Merck Molecular Force Field) .
  • Nuclear Overhauser effect (NOE) : Detect spatial proximity of N-methyl and piperidine groups via NOESY to correlate conformation with bioactivity .
  • Structure-activity relationship (SAR) : Synthesize analogs with constrained piperidine rings (e.g., spirocyclic derivatives) and evaluate potency in vitro .

What in vitro models are suitable for evaluating the compound’s efflux pump inhibition potential?

Q. Advanced

  • Bacterial efflux assays : Use E. coli or P. aeruginosa strains overexpressing AcrAB-TolC pumps. Measure MIC reduction in presence of sub-inhibitory PAβN (a known efflux inhibitor; 20 µg/mL) .
  • Fluorescent substrate accumulation : Employ ethidium bromide or Hoechst 33342; quantify intracellular fluorescence via flow cytometry .
  • RT-qPCR : Assess downregulation of efflux pump genes (e.g., mexB, acrB) after compound exposure .

How can researchers address challenges in crystallizing this compound for X-ray studies?

Q. Advanced

  • Solvent screening : Test vapor diffusion (sitting-drop) with 96-well screens (e.g., Hampton Research Crystal Screen™) using DMSO/water mixtures .
  • Additive screening : Introduce small molecules (e.g., heptane triol, metal ions) to stabilize crystal lattice .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices and improve R-factor convergence .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.